(3-phenyl-1,2,4-thiadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic compound containing a thiadiazole ring substituted with a phenyl group and a methanol group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of phenylthiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions. For example, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride can yield the desired thiadiazole derivative . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of the thiadiazole ring can produce various reduced thiadiazole compounds.
Scientific Research Applications
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are studied for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Triazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are studied for their biological activities.
Uniqueness
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methanol group on the thiadiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
138128-76-4 |
---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChI Key |
JCAMWJDBMDHNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.